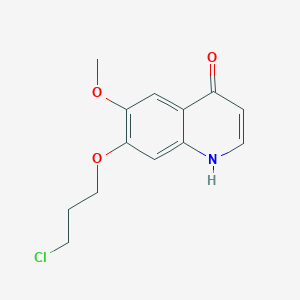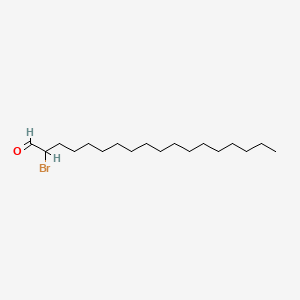![molecular formula C14H12O3S B8779298 Benzoic acid, 2-[(3-methoxyphenyl)thio]- CAS No. 50900-49-7](/img/structure/B8779298.png)
Benzoic acid, 2-[(3-methoxyphenyl)thio]-
Descripción general
Descripción
Benzoic acid, 2-[(3-methoxyphenyl)thio]- is an organic compound with the molecular formula C14H12O3S It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety via a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-[(3-methoxyphenyl)thio]- typically involves the reaction of 3-methoxythiophenol with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Benzoic acid, 2-[(3-methoxyphenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in Benzoic acid, 2-[(3-methoxyphenyl)thio]- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2/FeBr3)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(3-methoxyphenyl)thio]- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-[(3-methoxyphenyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- **2-[(3-Methoxyphenyl)methyl]sulfanyl]benzoic acid
- **3-[(3-Methoxyphenyl)sulfanyl]benzoic acid
- **2-[(4-Methoxyphenyl)sulfanyl]benzoic acid
Comparison: Benzoic acid, 2-[(3-methoxyphenyl)thio]- is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
50900-49-7 |
|---|---|
Fórmula molecular |
C14H12O3S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H12O3S/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
Clave InChI |
VNTXRGRQSRWKST-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8779216.png)




![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)




![6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B8779311.png)



